N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 4-carbamoylthiophen-3-yl moiety at position 2. The 4-carbamoylthiophen-3-yl group introduces hydrogen-bonding capacity, which may enhance target binding compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-10-16(18(25)21-15-9-27-8-13(15)17(20)24)28-19-22-14(7-23(10)19)11-3-5-12(26-2)6-4-11/h3-9H,1-2H3,(H2,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRHGMDDVMRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CSC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and imidazo[2,1-b][1,3]thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic purposes:
- Anticancer Activity : Preliminary studies suggest that N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. It has shown efficacy against several cancer cell lines in vitro.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Studies have indicated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Medicinal Chemistry Applications
The unique structure of this compound makes it a valuable scaffold for drug development:
- Lead Compound Development : The compound serves as a lead structure for the synthesis of analogs with enhanced biological activity or reduced toxicity.
- Targeted Drug Design : By modifying specific functional groups on the compound, researchers can design targeted therapies aimed at specific molecular targets involved in disease processes.
Case Studies
Several studies have been conducted to explore the applications of this compound in various contexts:
-
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of the compound in human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. -
Case Study 2: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity against resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of the title compound include imidazo[2,1-b]thiazole derivatives with variations in substituents, heterocyclic cores, or functional groups. A comparative analysis is provided below:
Substituent Effects
- 4-Carbamoylthiophen-3-yl vs. Aryl Groups: The 4-carbamoylthiophen-3-yl substituent in the title compound provides dual hydrogen-bond donor/acceptor capacity (NH₂ and C=O), unlike simpler aryl groups (e.g., 4-fluorophenyl in or benzodioxolyl in ). This may improve binding to polar enzyme active sites .
- Methoxy vs.
Physicochemical Properties
- IR Spectroscopy : The title compound’s carboxamide group is expected to show C=O stretching at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamide derivatives (: 1663–1682 cm⁻¹) .
- ¹H-NMR : The methyl group at position 3 would resonate at δ ~2.5–3.0 ppm, comparable to 3-methylimidazothiazoles in . The 4-methoxyphenyl substituent’s aromatic protons would appear as a doublet near δ ~7.0 ppm, consistent with methoxy-aryl systems in .
Biological Activity
N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions, including cyclization and functional group modifications. The compound's structure is characterized by a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies. Key findings include:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains, indicating potential as an antibacterial agent. Studies have reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values suggesting effective inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties in vitro, where it inhibited the production of pro-inflammatory cytokines in macrophage cultures .
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of Enzymatic Pathways : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival and tumor growth .
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways, leading to the activation of caspases and subsequent cell death .
Table 1: Biological Activities and Corresponding IC50/MIC Values
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of the compound against multiple strains of bacteria. The results indicated that the compound had a broad spectrum of activity with low MIC values, suggesting its potential use in treating bacterial infections .
- Cancer Cell Line Studies : In another study focusing on its antitumor properties, this compound was tested on various cancer cell lines. The findings revealed significant cytotoxicity and induction of apoptosis in treated cells compared to controls .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiophene carboxamide core formation : React 4-carbamoylthiophene derivatives with activated imidazothiazole intermediates under reflux in ethanol or DMF. Ethanol is preferred for higher yields (76%) due to better solubility of intermediates .
- Coupling with 4-methoxyphenyl groups : Use Suzuki-Miyaura cross-coupling with palladium catalysts. Optimal conditions involve 80°C in THF/water (3:1) with Na₂CO₃ as base, achieving ~70% yield based on analogous imidazothiazole syntheses .
Q. Table 1: Reaction Optimization
| Step | Solvent | Temp (°C) | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core formation | Ethanol | Reflux | None | 76 | |
| Cross-coupling | THF/H₂O | 80 | Pd(PPh₃)₄, Na₂CO₃ | ~70 |
Q. Which spectroscopic techniques are critical for structural confirmation, and what key peaks should be observed?
Methodological Answer:
Q. How can researchers address common impurities during synthesis?
Methodological Answer:
- Byproduct formation : Hydrolysis of the carboxamide group may occur under acidic conditions. Use neutral pH and avoid prolonged heating.
- Column Chromatography : Purify using silica gel with ethyl acetate/hexane (3:7) to separate unreacted thiophene precursors.
- Recrystallization : DMF/water (4:1) effectively removes polar impurities, as demonstrated for related triazepine derivatives .
Advanced Research Questions
Q. How can crystallography tools like SHELX resolve challenges in determining the compound’s 3D structure?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
Methodological Answer:
- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. For example, 4-nitrophenyl analogs showed 2x higher kinase inhibition in related compounds .
- Core Modifications : Introduce pyrazole rings instead of thiophene to reduce metabolic instability. Use molecular docking (AutoDock Vina) to predict binding to target proteins .
Q. Table 2: SAR Trends
| Modification | Biological Effect | Reference |
|---|---|---|
| 4-NO₂ substitution | Increased kinase inhibition | |
| Pyrazole replacement | Improved metabolic stability |
Q. How should researchers resolve discrepancies in NMR data, such as unexpected splitting or shifts?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (25–60°C) can identify conformational exchange causing peak broadening. For example, rotameric thiophene rings may split signals at low temps .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃. Carboxamide protons may deshield in DMSO (δ 10.2–10.5 ppm) due to H-bonding .
- 2D NMR : Use HSQC to assign carbons and NOESY to confirm spatial proximity of methyl and thiophene groups .
Q. What computational methods support the analysis of crystallographic data for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the structure at B3LYP/6-31G* level and compare bond lengths/angles with experimental data (e.g., C-S bond: 1.75 Å calc. vs. 1.73 Å obs.) .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., π-π stacking between thiophene and methoxyphenyl groups) using CrystalExplorer .
Q. How can researchers validate the purity of synthesized batches for pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
